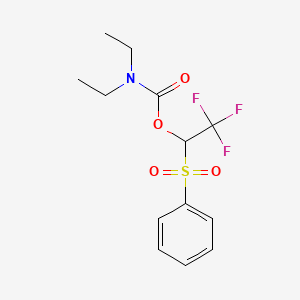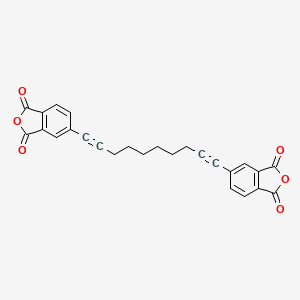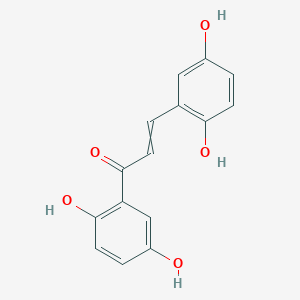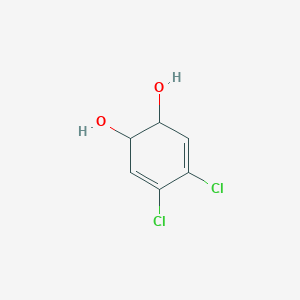![molecular formula C13H16O2 B14251335 2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one is an organic compound with a complex structure that includes a phenyl group, an oxirane ring, and a dimethylated propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one typically involves the reaction of 2,2-dimethyl-1-phenyl-1-propanol with an oxidizing agent to form the oxirane ring. One common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions to achieve the epoxidation of the alkene precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-phenyl-1-propanol: A precursor in the synthesis of the target compound.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Another compound with a similar structural motif but different functional groups.
Uniqueness
2,2-Dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one is unique due to its combination of a phenyl group, an oxirane ring, and a dimethylated propanone backbone. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)12(14)11-10(15-11)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3/t10-,11-/m0/s1 |
InChI Key |
AOBSWBDDACZYAY-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C(=O)C1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
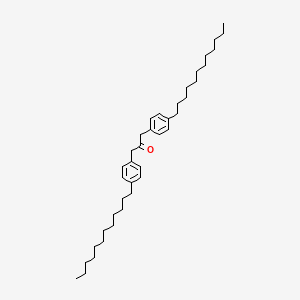
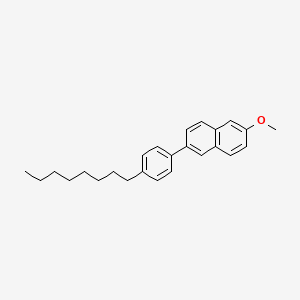
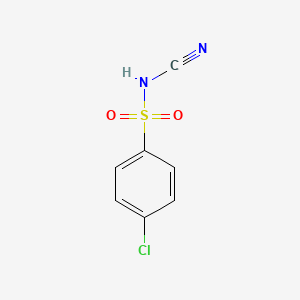
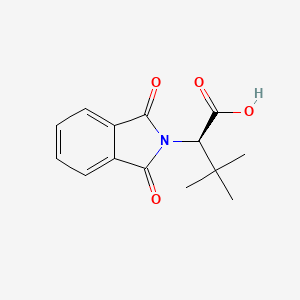
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
